Methyl[1-(5-methylthiophen-2-yl)ethyl]amine hydrochloride
Overview
Description
Methyl[1-(5-methylthiophen-2-yl)ethyl]amine hydrochloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, material science, and industrial processes
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 5-methylthiophene-2-carboxaldehyde as the starting material.
Reaction Steps: The aldehyde group is first reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The resulting alcohol is then converted to the corresponding amine through reductive amination with methylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Hydrochloride Formation: The amine product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. Large-scale production often employs automated systems for precise control of reaction parameters and efficient separation of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives, often involving the reduction of the sulfur atom.
Substitution: Substitution reactions can occur at the methyl or amine groups, leading to the formation of new compounds with altered functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Sulfones, sulfoxides, and sulfonic acids are common oxidation products.
Reduction Products: Reduced thiophenes and amines are typical reduction products.
Substitution Products: Substituted thiophenes and amines with different functional groups are formed through substitution reactions.
Scientific Research Applications
Methyl[1-(5-methylthiophen-2-yl)ethyl]amine hydrochloride has found applications in various scientific fields:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting various diseases.
Biology: It serves as a reagent in biochemical assays and studies involving thiophene derivatives.
Material Science: The compound is utilized in the synthesis of advanced materials, including conductive polymers and organic semiconductors.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl[1-(5-methylthiophen-2-yl)ethyl]amine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved are determined by the specific biological system and the desired outcome.
Comparison with Similar Compounds
2-Acetyl-5-methylthiophene: A structurally related thiophene derivative used in various chemical syntheses.
2-Methylthiophene: A simpler thiophene derivative with applications in organic synthesis.
4-Methylthiophene:
Uniqueness: Methyl[1-(5-methylthiophen-2-yl)ethyl]amine hydrochloride is unique due to its specific structural features, which allow for diverse chemical reactions and applications. Its ability to undergo various transformations makes it a valuable compound in scientific research and industrial processes.
Biological Activity
Methyl[1-(5-methylthiophen-2-yl)ethyl]amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interactions with biological targets, and implications for therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a thiophene ring, which enhances its electronic properties and reactivity. The chemical structure can be represented as follows:
This structure suggests potential interactions with various biological systems, particularly through receptor binding and enzyme modulation.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Receptor Interactions : The compound is being investigated for its ability to bind to specific receptors, potentially influencing signaling pathways involved in various physiological processes.
- Enzyme Modulation : Preliminary studies suggest it may act as an inhibitor or modulator of certain enzymes, which could lead to therapeutic effects in diseases where these enzymes play critical roles.
The exact mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have been proposed based on current research:
- Modulation of Neurotransmitter Systems : Similar compounds have shown the ability to affect neurotransmitter levels, suggesting that this compound may influence dopaminergic or serotonergic systems.
- Antiproliferative Effects : There is evidence indicating that related compounds can inhibit cell proliferation, making this compound a candidate for further studies in cancer treatment.
Case Studies and Experimental Data
- In Vitro Studies : Initial in vitro assays have demonstrated that this compound can inhibit certain cancer cell lines. For instance, studies reported IC50 values indicating effective concentrations required to achieve 50% inhibition of cell growth in specific models.
- Animal Models : Ongoing research includes testing in animal models to evaluate the pharmacokinetics and therapeutic efficacy. Early results suggest promising outcomes in models of neurodegenerative diseases, where modulation of neurotransmitter systems is crucial.
- Comparative Analysis : A comparative analysis with structurally similar compounds has been conducted to understand the relative potency and mechanism of action. For example, derivatives of thiophene-based compounds have shown varied biological activities, highlighting the importance of structural modifications in enhancing efficacy .
Data Table: Biological Activity Summary
Biological Activity | Description | Reference |
---|---|---|
Receptor Binding | Potential modulation of neurotransmitter receptors | |
Enzyme Inhibition | Possible inhibition of key metabolic enzymes | |
Antiproliferative Effects | Inhibition of cancer cell proliferation in vitro | |
Neuroprotective Potential | Effects on dopaminergic systems in animal models |
Future Directions
Research on this compound is ongoing, focusing on:
- Detailed Mechanistic Studies : Further elucidation of the molecular pathways affected by this compound.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
- Synthesis Optimization : Developing synthetic routes that enhance yield and purity for better pharmacological studies.
Properties
IUPAC Name |
N-methyl-1-(5-methylthiophen-2-yl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS.ClH/c1-6-4-5-8(10-6)7(2)9-3;/h4-5,7,9H,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVFWGFFUWAALO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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